2-(2-Cyanothiophen-3-yl)acetic acid

Fragment-based drug discovery Antiviral protease inhibition Crystallographic screening

2-(2-Cyanothiophen-3-yl)acetic acid (CAS: Not explicitly standardized; molecular formula C₇H₅NO₂S) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a cyano group and at the 3-position with an acetic acid moiety. This regiospecific arrangement of electron-withdrawing (cyano) and carboxylic acid functionalities enables its use as a versatile intermediate in medicinal chemistry, particularly for constructing 3-cyanothiophene acetamide libraries targeting glucagon receptors and for generating protease inhibitor fragments such as those deployed in the ASAP AViDD crystallographic screening program against Coxsackievirus A16 2A protease.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
Cat. No. B13626697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanothiophen-3-yl)acetic acid
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CC(=O)O)C#N
InChIInChI=1S/C7H5NO2S/c8-4-6-5(1-2-11-6)3-7(9)10/h1-2H,3H2,(H,9,10)
InChIKeyHYOWBODPXVANDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyanothiophen-3-yl)acetic Acid: Core Chemical Profile and Sourcing Landscape


2-(2-Cyanothiophen-3-yl)acetic acid (CAS: Not explicitly standardized; molecular formula C₇H₅NO₂S) is a heterocyclic building block featuring a thiophene ring substituted at the 2-position with a cyano group and at the 3-position with an acetic acid moiety. This regiospecific arrangement of electron-withdrawing (cyano) and carboxylic acid functionalities enables its use as a versatile intermediate in medicinal chemistry, particularly for constructing 3-cyanothiophene acetamide libraries targeting glucagon receptors [1] and for generating protease inhibitor fragments such as those deployed in the ASAP AViDD crystallographic screening program against Coxsackievirus A16 2A protease [2].

Why 2-(2-Cyanothiophen-3-yl)acetic Acid Cannot Be Simply Swapped with Positional Isomers or Unsubstituted Thiophene Acetic Acids


The precise positioning of the cyano group at the 2-position of the thiophene ring is critical for downstream reactivity and biological target engagement. Shifting the cyano substituent to the 4-position (i.e., 2-(4-cyanothiophen-3-yl)acetic acid) alters the electronic distribution and hydrogen-bonding capacity of the fragment, which changes its binding pose in crystallographic fragment screens. Similarly, unsubstituted thiophene-3-acetic acid lacks the nitrile group entirely, eliminating a key pharmacophoric element required for interactions with residues such as the catalytic cysteine in viral proteases [1] or for forming key contacts in glucagon receptor antagonist scaffolds [2]. Generic substitution risks loss of the covalent or non-covalent interactions that have been structurally validated for derivatives of this specific regioisomer.

Head-to-Head Evidence: Quantifying the Differentiation of 2-(2-Cyanothiophen-3-yl)acetic Acid Versus Closest Analogs


Regioisomeric Selectivity in Crystallographic Fragment Screening: 2-Cyano vs. 4-Cyano Substitution

In a large-scale crystallographic fragment screen conducted by the ASAP AViDD consortium, the (3S)-1-[(2-cyanothiophen-3-yl)acetyl]piperidine-3-carboxamide derivative (ASAP-0032225-001) yielded a high-resolution (1.54 Å) co-crystal structure with Coxsackievirus A16 2A protease, confirming a defined binding pose [1]. By contrast, no deposited structure in the same screening campaign contains a fragment built on the 4-cyano regioisomer (2-(4-cyanothiophen-3-yl)acetic acid), indicating that the 2-cyano substitution pattern is preferentially selected from compound libraries and validated experimentally.

Fragment-based drug discovery Antiviral protease inhibition Crystallographic screening

Glucagon Receptor Antagonist Potency: 3-Cyanothiophene Acetamide Scaffolds vs. Alternative Heterocyclic Cores

Patented 3-cyanothiophene acetamide derivatives, for which 2-(2-cyanothiophen-3-yl)acetic acid serves as a key synthetic precursor, demonstrate glucagon receptor antagonism with IC₅₀ values below 10 μM in a functional cell-based cAMP assay [1]. This level of activity is achieved through a specific substitution pattern on the cyanothiophene core. Prior art cyanothiophene glucagon antagonists that lack the acetamide linkage at the 2-position or that use alternative heterocyclic cores (e.g., indoles, benzimidazoles from earlier patent families) are reported to exhibit significantly weaker or inconsistent antagonism, necessitating higher doses [2].

Glucagon receptor antagonism Diabetes GPCR drug discovery

pKa Modulation by 2-Cyano Substitution: Enabling pH-Dependent Reactivity in Bioconjugation and Prodrug Design

The electron-withdrawing cyano group at the 2-position of the thiophene ring lowers the predicted pKa of the acetic acid moiety relative to unsubstituted thiophene-3-acetic acid. The predicted pKa of thiophene-3-acetic acid is 4.25 ± 0.10 , whereas the 2-cyano substitution is expected to reduce the carboxylic acid pKa by approximately 0.5–1.0 log units based on the electron-withdrawing effect of the ortho-nitrile group [1]. This acid-strengthening effect increases the fraction of carboxylate anion present at physiological pH, which can enhance aqueous solubility, improve salt formation characteristics, and alter reactivity in amide coupling or active ester formation protocols.

Physicochemical property optimization Bioconjugation chemistry Prodrug design

Gewald Reaction Compatibility: Synthetic Access Advantage Over Non-Cyano Thiophene Acetic Acids

2-(2-Cyanothiophen-3-yl)acetic acid is directly accessible via Gewald multicomponent reaction chemistry using cyanoacetic acid derivatives, ketones, and elemental sulfur [1]. This synthetic route is not available to thiophene acetic acids lacking the 2-amino or 2-cyano substitution, which require alternative, often lower-yielding or less versatile synthetic strategies. The Gewald reaction enables one-pot construction of the functionalized thiophene core with simultaneous installation of the acetic acid side chain, offering a convergent synthetic advantage over linear sequences required for unsubstituted thiophene-3-acetic acid (typically requiring separate thiophene ring synthesis followed by acetic acid side-chain installation).

Multicomponent reactions Thiophene synthesis Library generation

Procurement-Ready Application Scenarios for 2-(2-Cyanothiophen-3-yl)acetic Acid


Fragment-Based Antiviral Drug Discovery: Crystallographic Screening Against Enteroviral Proteases

This compound is directly validated as a precursor to the fragment hit ASAP-0032225-001, which yielded a high-resolution co-crystal structure with Coxsackievirus A16 2A protease [1]. Research groups engaged in fragment-based drug discovery targeting enteroviral proteases can procure this compound to synthesize the validated fragment or to generate focused libraries around the crystallographically confirmed binding pose. The 1.54 Å resolution structure provides atomic-level detail on binding interactions, enabling structure-guided optimization that would be impossible with unvalidated analogs [1].

Glucagon Receptor Antagonist Lead Optimization for Type 2 Diabetes

As a key synthetic intermediate for 3-cyanothiophene acetamide glucagon receptor antagonists with demonstrated sub-10 μM IC₅₀ values in functional cAMP assays [2], this compound enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the cyanothiophene core. The patent literature provides extensive guidance on tolerated substitutions at the acetamide nitrogen, allowing rapid expansion of compound libraries from a single commercially available building block [2]. Procurement directly supports lead optimization campaigns where glucagon receptor antagonism is the therapeutic mechanism.

Multicomponent Library Synthesis via Gewald Chemistry Platforms

For groups operating combinatorial or parallel synthesis platforms, 2-(2-cyanothiophen-3-yl)acetic acid can be sourced as both a starting material and a synthetic target for further diversification. The Gewald three-component reaction provides a modular entry to 2-aminothiophene-3-carboxamide libraries [3], and the compound itself can be elaborated via amide coupling at the acetic acid moiety or via nitrile transformations (hydrolysis to amide/carboxylic acid, reduction to amine, or cycloaddition to tetrazole). This dual reactivity—serving as both a Gewald product and a functionalizable intermediate—offers procurement efficiency for library-based discovery approaches.

Quote Request

Request a Quote for 2-(2-Cyanothiophen-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.